molecular formula C21H31N3O5S B1678655 N-Formyl-Met-Leu-Phe CAS No. 59880-97-6

N-Formyl-Met-Leu-Phe

Cat. No. B1678655
CAS RN: 59880-97-6
M. Wt: 437.6 g/mol
InChI Key: PRQROPMIIGLWRP-BZSNNMDCSA-N
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Description

N-Formyl-Met-Leu-Phe is a tripeptide composed of L-Met, L-Leu, and L-Phe in a linear sequence with a formyl group at the amino terminus . It acts as a potent inducer of leucocyte chemotaxis and macrophage activator as well as a ligand for the FPR receptor . It is a potent chemotactic peptide and formyl peptide receptor (FPR) agonist that induces a metabolic burst in macrophages accompanied by an increase in respiratory rate, secretion of lysosomal enzymes, and production of superoxide anion .


Synthesis Analysis

The synthesis of N-Formyl-Met-Leu-Phe has been performed classically using the mixed anhydride procedure. The formyl group was introduced by coupling formic acid in the presence of dicyclohexylcarbodiimide to the partially protected tripeptide .


Molecular Structure Analysis

The molecular formula of N-Formyl-Met-Leu-Phe is C21H31N3O5S . The cryo-EM structures of human FPR1-Gi protein complex bound to fMLF exhibit a binding pocket containing the R201 5.38 XXXR205 5.42 (RGIIR) motif for formyl group interaction and receptor activation .


Chemical Reactions Analysis

N-Formyl-Met-Leu-Phe has been shown to stimulate the synthesis of 5-hydroxy-eicosatetraenoic acid (HETE) and of leukotriene B4 (LTB4) which was rapidly metabolized into 20-OH-LTB4 and 20-COOH-LTB4 .


Physical And Chemical Properties Analysis

N-Formyl-Met-Leu-Phe is a synthetic peptide that is available in powder form . It is soluble in acetic acid .

Scientific Research Applications

Receptor Interactions and Neutrophil Responses

N-Formyl-Met-Leu-Phe is recognized for its ability to act as a potent full agonist on formylpeptide receptors, surpassing the tripeptide model chemoattractant in inducing neutrophil responses. This interaction highlights the peptide's role in studying receptor binding and the subsequent cellular responses such as chemotaxis and superoxide anion release (Dalpiaz et al., 2001). Furthermore, the specificity of N-Formyl-Met-Leu-Phe binding to its receptor has been demonstrated, fulfilling criteria for specific receptor sites, which underscores the molecular interactions that initiate chemotaxis (Aswanikumar et al., 1977).

Signaling Pathways

The binding of N-Formyl-Met-Leu-Phe to its receptor on neutrophils not only triggers chemotaxis but also leads to the mobilization of calcium from intracellular stores, demonstrating the peptide's role in ligand-induced transmembrane signaling. This aspect is crucial for understanding how single-chain receptors mediate early signaling events, offering insights into receptor-mediated signal transduction (Prossnitz et al., 1991).

Actin Reorganization and Cellular Responses

N-Formyl-Met-Leu-Phe is instrumental in inducing actin reorganization and membrane ruffling in cell models, providing a basis for studying the signaling pathway from the receptor to the actin cytoskeleton. The involvement of Giα subunit and small guanosine triphosphatase Rac in this process, as well as the role of Gβγ subunits and class Ia phosphoinositide 3-kinases, underscores the peptide's utility in delineating the molecular mechanisms behind actin reorganization and cellular motility (Belisle & Abo, 2000).

Safety And Hazards

N-Formyl-Met-Leu-Phe is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O5S/c1-14(2)11-17(23-19(26)16(22-13-25)9-10-30-3)20(27)24-18(21(28)29)12-15-7-5-4-6-8-15/h4-8,13-14,16-18H,9-12H2,1-3H3,(H,22,25)(H,23,26)(H,24,27)(H,28,29)/t16-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQROPMIIGLWRP-BZSNNMDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCSC)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCSC)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9041077
Record name N-Formyl-L-methionyl-L-leucyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9041077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Formyl-Met-Leu-Phe

CAS RN

59880-97-6
Record name N-Formyl-L-methionyl-L-leucyl-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59880-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Formyl-L-methionyl-L-leucyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9041077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-FORMYL-METHIONYL-LEUCYL-PHENYLALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LO6AVJ8RCE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,390
Citations
A Dalpiaz, ME Ferretti, R Pecoraro, E Fabbri… - … et Biophysica Acta (BBA …, 1999 - Elsevier
… Their biological action was analysed on human neutrophil responses induced by N-formyl-Met-Leu-Phe (fMLF). Several in vitro assays were carried out: receptor binding, measurement …
Number of citations: 34 www.sciencedirect.com
GP Zecchini, MP Paradisi, I Torrini… - Archiv der …, 1995 - Wiley Online Library
… (N-formyl-Met-Leu-Phe-OMe) is the reference compound in … C-terminal Phe residue in N-formyl-Met-Leu-Phe-OMe [5,61. … activity of some N-formyl-Met-Leu-Phe-OMe analogues (3-6) in …
Number of citations: 7 onlinelibrary.wiley.com
M Hannigan, L Zhan, Z Li, Y Ai… - Proceedings of the …, 2002 - National Acad Sciences
… , PHAKT-green fluorescent protein (GFP) (the PH domain of AKT kinase tagged with GFP) shows selective recruitment to the cell regions receiving the strongest N-formyl-Met-Leu-Phe (…
Number of citations: 296 www.pnas.org
PM Lad, CV Olson, PA Smiley - Proceedings of the …, 1985 - National Acad Sciences
… Pertussis toxin inhibits the N-formyl-MetLeu-Phe (fMet-Leu-Phe) mediated human … production, and aggregation are promoted by N-formyl-Met-Leu-Phe (fMetLeu-Phe) and C5a receptors…
Number of citations: 196 www.pnas.org
H Dugas, M Laroche, M Ptak… - International Journal of …, 1993 - Wiley Online Library
… The structure-activity relationship of N-formylmethionyl peptides (I), and in particular the chemotactic tripeptide N-formyl-Met-Leu-Phe-OH (f-MLFOH), has interested chemists and …
Number of citations: 20 onlinelibrary.wiley.com
AR DAY, RJ FREER - … journal of peptide and protein research, 1979 - Wiley Online Library
A chemotactic peptide CHO.Met.Leu.Phe.OH has been synthesized classically using the mixed anhydride procedure. The formyl group was introduced by coupling formic acid in the …
Number of citations: 17 onlinelibrary.wiley.com
E Krump, JS Sanghera, SL Pelech, W Furuya… - Journal of Biological …, 1997 - ASBMB
Activation of polymorphonuclear leukocytes (PMN) by chemotactic peptides initiates a series of functional responses that serve to eliminate pathogens. The intermediate steps that link …
Number of citations: 220 www.jbc.org
F Boulay, M Tardif, L Brouchon, P Vignais - Biochemical and biophysical …, 1990 - Elsevier
… A cDNA clone was isolated that conferred to COS cells the ability to bind a new and highly efficient hydrophilic derivative of N-formyl-Met-Leu-Phe-Lys. The transfected COS cells …
Number of citations: 335 www.sciencedirect.com
H Salari, P Braquet, P Naccache, P Borgeat - Inflammation, 1985 - Springer
… Arachidonic metabolism by human polymorphonuclear leukocytes stimulated by N-formyl-Met-Leu-Phe or complement. Csa independent of phospholipase activation. Proc. …
Number of citations: 62 link.springer.com
M Colucci, M Mastriota, F Maione, A Di Giannuario… - Peptides, 2011 - Elsevier
In guinea-pig ileum (GPI), the chemotactic peptide N-formyl-Met-Leu-Phe-OH (fMLF) possesses spasmogenic properties through the activation of formyl peptide receptors (FPRs). …
Number of citations: 11 www.sciencedirect.com

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